1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone

Description

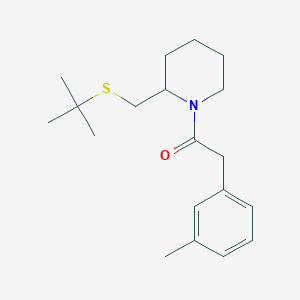

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a piperidine-based ethanone derivative featuring a tert-butylthio-methyl substituent at the 2-position of the piperidine ring and a meta-methylphenyl (m-tolyl) group attached to the ethanone moiety. The tert-butylthio group confers significant lipophilicity and steric bulk, while the m-tolyl group contributes aromatic π-electron density.

Properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NOS/c1-15-8-7-9-16(12-15)13-18(21)20-11-6-5-10-17(20)14-22-19(2,3)4/h7-9,12,17H,5-6,10-11,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCZZNHUQFEGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCCCC2CSC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Tert-butylthio Group: This step involves the reaction of tert-butylthiol with a suitable electrophile, often under basic conditions, to form the tert-butylthio group.

Attachment of the m-Tolyl Group: The m-tolyl group is introduced via a Friedel-Crafts acylation reaction, where m-tolyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

The biological activity of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate neurotransmitter release and inhibit specific enzymes, leading to therapeutic effects in treating conditions like:

- Neurological Disorders : Piperidine derivatives are often explored for their potential in managing neurological conditions due to their ability to cross the blood-brain barrier.

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit significant antimicrobial properties against various bacterial strains, making them candidates for antibiotic development.

Case Study 1: Antimicrobial Evaluation

A study investigating piperidine derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using standard microbiological methods, indicating potential as new antimicrobial agents .

Case Study 2: Neurological Applications

Research into piperidine derivatives has revealed their potential in treating neurological disorders. For instance, compounds exhibiting structural similarity have been shown to interact with neurotransmitter receptors, potentially aiding in conditions such as anxiety and depression .

Mechanism of Action

The mechanism by which 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological processes. The tert-butylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Core Structure: The piperidine-ethanone scaffold is shared with several analogues, but substituent variations lead to distinct properties:

Key Observations :

- Electronic Effects : The m-tolyl group (electron-donating) contrasts with electron-withdrawing groups like fluorine in or heteroaromatic rings (e.g., tetrazole in ).

- Lipophilicity : The tert-butylthio group in the target compound enhances logP compared to hydroxylated () or fluorinated () analogues.

- Steric Bulk : The tert-butylthio-methyl substituent introduces greater steric hindrance than methyl () or hydrogen substituents.

Physicochemical and Spectroscopic Properties

- NMR Analysis: Restricted rotation of the amide bond in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone suggests similar rotational barriers in the target compound, influenced by the tert-butylthio group.

- Thermal Stability : Bulky substituents (e.g., tert-butylthio) may increase melting points compared to less hindered analogues.

Computational and Electronic Properties

- Nonlinear Optical (NLO) Properties: Methyl-substituted analogues () show tunable HOMO-LUMO gaps via substituent modification. The tert-butylthio group in the target compound may further lower the energy gap due to sulfur’s electron-donating capacity.

- Rotational Barriers : Computational modeling of amide bond isomerization () could predict dynamic behavior in the target compound.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a piperidine ring, which is commonly associated with various biological effects, including antimicrobial and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on available research findings.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including those with thioether functionalities, exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, the presence of a piperidine moiety has been linked to enhanced antibacterial activity due to its ability to interact with bacterial cell membranes and inhibit essential cellular processes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 1 µg/mL |

| Compound B | Staphylococcus aureus | 0.5 µg/mL |

| This compound | TBD | TBD |

Anti-inflammatory Effects

Piperidine derivatives have also shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. For example, studies have demonstrated that similar compounds can effectively reduce the expression of TNF-alpha and IL-6 in vitro .

Case Study: Inhibition of Cytokine Production

In a controlled study, a related piperidine derivative was administered to macrophage cell lines, resulting in a significant decrease in TNF-alpha production compared to untreated controls. This suggests that this compound may possess similar anti-inflammatory properties.

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The thioether group may enhance the lipophilicity of the compound, facilitating its incorporation into bacterial membranes and leading to cell lysis.

- Cytokine Modulation : By influencing signaling pathways involved in inflammation, the compound may reduce cytokine release and subsequent inflammatory responses.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism and replication.

Research Findings

Several studies have evaluated the biological activity of piperidine derivatives akin to this compound:

- A study highlighted the synthesis and antibacterial evaluation of thioalkyl-piperidine derivatives against clinical strains, demonstrating promising antibacterial activity .

- Another research focused on the anti-inflammatory potential of piperidine-based compounds, revealing their effectiveness in reducing inflammatory markers in vitro .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves:

- Nucleophilic substitution of a piperidine precursor with tert-butylthiol, followed by Friedel-Crafts acylation using m-toluoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Optimization strategies:

- Catalyst screening : Test alternatives like FeCl₃ or ionic liquids to reduce side reactions.

- Temperature control : Maintain 0–5°C during acylation to minimize decomposition.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity isolation.

- Yield tracking via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

Advanced: How do steric effects from the tert-butylthio group influence regioselectivity in subsequent functionalization reactions?

Methodological Answer:

- Steric hindrance from the tert-butylthio group directs electrophilic attacks to the less hindered para position of the m-tolyl ring.

- Experimental validation :

- Computational modeling (DFT, Gaussian 16) calculates steric maps and transition-state energies to predict regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : C=O stretch at ~1680–1700 cm⁻¹; S-C absorption at 600–700 cm⁻¹ .

- HRMS : Exact mass calculated for C₁₉H₂₇NOS⁺: 318.1891 (observed m/z: 318.1889) .

Advanced: How can researchers resolve contradictions in reported biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic profiling :

- Dose-response correlation :

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (tert-butylthio derivatives can release H₂S under acidic conditions) .

- Emergency measures :

Advanced: What strategies enable enantioselective synthesis of the piperidine-thioether moiety?

Methodological Answer:

- Chiral auxiliaries : Introduce a menthol-based leaving group during piperidine ring formation.

- Asymmetric catalysis : Use Pd-BINAP complexes for Suzuki-Miyaura coupling to install the m-tolyl group with >90% ee .

- Chiral HPLC (Chiralpak IA column, hexane/isopropanol) verifies enantiopurity .

Basic: How is this compound applied as a building block in medicinal chemistry?

Methodological Answer:

- Kinase inhibitor development : The piperidine-thioether scaffold mimics ATP-binding pockets.

Advanced: What analytical challenges arise in detecting trace impurities, and how are they mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.